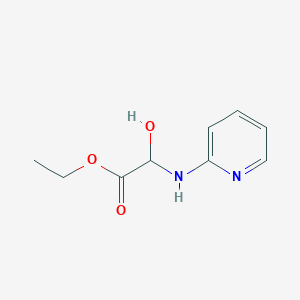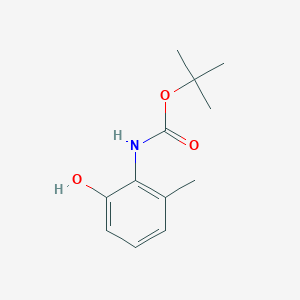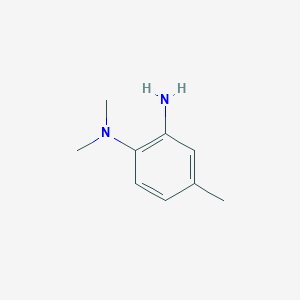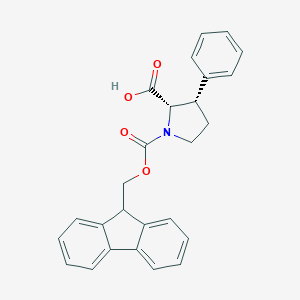
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate is a chemical compound that has shown potential in scientific research as a possible therapeutic agent. This compound is also known as Ethyl 2-(2-pyridylamino) acetate or Ethyl 2-(2-pyridylamino)acetate. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism Of Action
The mechanism of action of Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes and pathways involved in inflammation and oxidative stress. The compound has also been shown to have an effect on the expression of genes involved in neurodegenerative diseases.
Biochemical And Physiological Effects
Studies have shown that Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate has anti-inflammatory and antioxidant effects. The compound has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, the compound has been shown to have an effect on the expression of genes involved in neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The advantages of using Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate in lab experiments include its potential therapeutic applications, its anti-inflammatory and antioxidant properties, and its ability to affect gene expression. However, the compound has some limitations in lab experiments. It is not very soluble in water, which can make it difficult to work with. In addition, the compound has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for research on Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate. One direction is to further investigate the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study the compound's potential as an anticancer agent. In addition, further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis method.
Synthesis Methods
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate is synthesized through a specific method. The synthesis method involves the reaction of ethyl 2-bromoacetate with 2-aminopyridine in the presence of a base. The reaction produces Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate as the final product. The synthesis method has been optimized to improve the yield of the compound.
Scientific Research Applications
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties. Studies have also shown that the compound has potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Research has also been conducted on the compound's potential as an anticancer agent.
properties
CAS RN |
160544-58-1 |
|---|---|
Product Name |
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate |
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(13)8(12)11-7-5-3-4-6-10-7/h3-6,8,12H,2H2,1H3,(H,10,11) |
InChI Key |
KODDHGHJEIQYEK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(NC1=CC=CC=N1)O |
Canonical SMILES |
CCOC(=O)C(NC1=CC=CC=N1)O |
synonyms |
Acetic acid, hydroxy(2-pyridinylamino)-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)

![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)





